6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C13H15BrN2OS and a molecular weight of 327.24 g/mol . It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 6-bromo-2-aminobenzamide with pentyl isothiocyanate under appropriate conditions . The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the quinazolinone core can interact with hydrophobic pockets in receptors, modulating their function.
Comparison with Similar Compounds
6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:
- 6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 6-Bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 6-Bromo-3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
These compounds share a similar quinazolinone core but differ in the substituents attached to the nitrogen and sulfur atoms. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-2-3-4-7-16-12(17)10-8-9(14)5-6-11(10)15-13(16)18/h5-6,8H,2-4,7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIKACZFOHOVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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